1-(5-Bromo-2-chlorobenzoyl)pyrrolidine
Description
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine is a halogenated pyrrolidine derivative characterized by a benzoyl group substituted with bromine and chlorine at the 5- and 2-positions, respectively. The pyrrolidine ring, a five-membered saturated heterocycle, is linked to the benzoyl moiety via a carbonyl group. This structural arrangement confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions between halogenated benzoyl chlorides and pyrrolidine under basic conditions.
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZNCJRYBJPZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine typically involves the acylation of pyrrolidine with 5-bromo-2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.
Common Reagents and Conditions
Substitution Reactions: Sodium hydride, potassium carbonate, or other strong bases in polar aprotic solvents.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Pyrrolidone derivatives.
Scientific Research Applications
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving benzoylpyrrolidine derivatives.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the benzoyl and pyrrolidine groups, contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Impact of Halogen Type and Position
| Compound Name | Structural Variation | Key Properties/Activities | Reference |
|---|---|---|---|
| 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine | Fluorine at 2-position (vs. Cl) | Enhanced antimicrobial activity | |
| 1-(5-Iodo-2-fluorophenyl)-2-pyrrolidinone | Iodine substitution; pyrrolidinone ring | Unique reactivity due to iodine's polarizability | |
| 1-(2-Bromo-5-chlorophenyl)pyrrolidine | Phenyl group (vs. benzoyl) | Altered steric effects; potential anticancer activity | |
| 1-(3-Chloro-5-methylbenzyl)pyrrolidine | Chlorine and methyl on benzyl group | Moderate antimicrobial activity |
Key Observations :
- Halogen Type : Bromine and chlorine enhance electrophilicity and binding to hydrophobic pockets in biological targets, while fluorine improves metabolic stability .
Heterocycle and Functional Group Variations
Table 2: Role of Heterocycles and Functional Groups
| Compound Name | Heterocycle/Functional Group | Biological Implications | Reference |
|---|---|---|---|
| 1-(5-Bromo-2-chlorophenyl)-2-pyrrolidinone | Pyrrolidinone (vs. pyrrolidine) | Increased hydrogen-bonding capacity; neuroactivity | |
| 4-{[1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine | Pyrimidine addition | Dual pharmacophore for kinase inhibition | |
| 1-(3-Bromo-2-fluorobenzoyl)piperazine | Piperazine ring (vs. pyrrolidine) | Altered basicity; varied receptor affinity |
Key Observations :
- Pyrrolidinone vs. Pyrrolidine: The ketone group in pyrrolidinone derivatives enhances solubility and hydrogen-bonding interactions, which may improve CNS penetration .
- Multi-heterocyclic Systems : Compounds like the pyrimidine-pyrrolidine hybrid (Table 2) demonstrate synergistic effects in targeting enzymes or receptors .
Key Observations :
- Antimicrobial vs. Anticancer : The benzoyl group in 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine may favor enzyme inhibition (e.g., proteases), while alkylating analogs like 1-(2-Chloroethyl)pyrrolidine directly damage DNA .
- Halogen-Dependent Efficacy : Iodo derivatives exhibit stronger anticancer effects due to enhanced lipophilicity and cellular uptake .
Biological Activity
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 5-bromo-2-chlorobenzoyl group, contributing to its unique pharmacological profile. Its molecular formula is C11H11BrClN, with a molecular weight of 267.57 g/mol. The presence of halogen atoms in the structure may enhance its interaction with biological targets.
Biological Activities
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine exhibits a range of biological activities, primarily including:
- Antimicrobial Activity : Studies have indicated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli at varying concentrations.
- Anticancer Potential : Preliminary research suggests that it may inhibit cancer cell proliferation. The specific mechanisms are still under investigation, but the compound's structural features suggest potential interactions with cellular pathways involved in tumor growth.
- Enzyme Inhibition : Some derivatives of this compound have been identified as inhibitors of specific enzymes, which could be beneficial in drug development targeting various diseases.
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine typically involves reactions that require careful control of conditions to ensure high yield and purity. One common method includes the use of aluminum (III) chloride and sodium tetrahydroborate in tetrahydrofuran.
The mechanism by which this compound exerts its biological effects likely involves its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The halogenated aromatic groups may enhance binding affinity and specificity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-2-chlorobenzaldehyde | C13H8BrClO | Simpler aldehyde derivative; used in organic synthesis. |
| N-(4-Chlorophenyl)-pyrrolidine | C11H12ClN | Lacks the carboxamide group; studied for psychoactive effects. |
| 4-Bromo-N-(4-chlorophenyl)-pyrrolidine | C11H12BrClN | Investigated for potential antidepressant properties. |
| 1-(4-Chlorophenyl)-pyrrole | C10H8ClN | Known for anti-inflammatory properties. |
This table highlights how the unique combination of halogenated aromatic groups and the pyrrolidine framework in 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine may enhance its bioactivity compared to other similar compounds.
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine through various bioassays:
- Antimicrobial Efficacy : A study demonstrated that at a concentration of 0.5 mg/ml, the compound exhibited bactericidal activity against S. aureus and E. coli, indicating its potential as an antimicrobial agent .
- Anticancer Activity : Another research effort explored the compound's effect on cancer cell lines, revealing that it inhibited cell proliferation significantly at higher concentrations (IC50 values yet to be determined).
- Enzyme Inhibition Studies : Derivatives were tested for their ability to inhibit specific enzymes linked to metabolic disorders, showing promising results that warrant further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
